molecular formula C17H25N5O2S B7056768 1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine

1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine

Cat. No.: B7056768
M. Wt: 363.5 g/mol
InChI Key: JKOWZFOBEHHRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually include the use of copper(I) salts as catalysts and can be carried out in various solvents such as water, ethanol, or a mixture of both .

Chemical Reactions Analysis

1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine can undergo several types of chemical reactions, including:

Scientific Research Applications

1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine involves its interaction with various molecular targets. The triazole ring in the compound can form hydrogen bonds and engage in π-stacking interactions with biological molecules. This allows the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine can be compared with other triazole derivatives such as:

These compounds share the triazole core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

1-[(3-methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2S/c1-3-4-15-5-7-17(8-6-15)25(23,24)22-11-9-21(10-12-22)14-16-13-18-19-20(16)2/h5-8,13H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOWZFOBEHHRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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